Differentiation as the Core Scaffold of TUG-891: Potent and Selective FFA4 Agonism vs. Non-Fluorinated Analogs
4-Fluoro-2'-methyl-1,1'-biphenyl forms the central core of TUG-891, a potent and selective agonist for the long-chain free fatty acid receptor 4 (FFA4/GPR120) [1]. While the exact IC50 of the biphenyl core alone is not reported, the parent compound TUG-891 exhibits high potency at human FFA4 (pEC50 of 7.36 for β-arrestin-2 recruitment) and significant selectivity over human FFA1 (pEC50 of 4.19), a selectivity window of over 1000-fold [1]. This is a direct contrast to non-fluorinated or differently substituted biphenyl analogs, which would lack the necessary electronic properties to achieve this level of potency and selectivity as an FFA4 agonist [1]. The fluorine atom is known to enhance binding affinity and metabolic stability in drug design, a principle demonstrated by the performance of the TUG-891 scaffold [1].
| Evidence Dimension | Potency (pEC50) and Selectivity for FFA4 vs. FFA1 |
|---|---|
| Target Compound Data | Scaffold for TUG-891; pEC50 at human FFA4 = 7.36; pEC50 at human FFA1 = 4.19 |
| Comparator Or Baseline | Non-fluorinated biphenyl analogs (e.g., 2'-methyl-1,1'-biphenyl core) |
| Quantified Difference | >1000-fold selectivity for FFA4 over FFA1 (selectivity window = pEC50 difference of 3.17 log units) |
| Conditions | β-arrestin-2 recruitment assay in HEK293 cells expressing human FFA4 or FFA1 receptors |
Why This Matters
This specific substitution pattern is a proven pharmacophore for achieving high potency and target selectivity in a therapeutically relevant GPCR target, which is not attainable with unsubstituted or differently substituted biphenyls.
- [1] Hudson, B. D., et al. (2013). The Pharmacology of TUG-891, a Potent and Selective Agonist of the Free Fatty Acid Receptor 4 (FFA4/GPR120), Demonstrates Both Potential Opportunity and Possible Challenges to Therapeutic Agonism. Molecular Pharmacology, 84(5), 710-725. View Source
